molecular formula C22H29N7O2 B15044642 methyl 4-{(E)-[(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazono]methyl}benzoate

methyl 4-{(E)-[(4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazono]methyl}benzoate

Cat. No.: B15044642
M. Wt: 423.5 g/mol
InChI Key: SZZCGVVVKOLNHG-XQNSMLJCSA-N
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Description

METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is a complex organic compound that features a triazine ring substituted with piperidine groups and a hydrazone linkage to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under basic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.

    Esterification: The final step involves the esterification of the hydrazone intermediate with methyl 4-formylbenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, especially at the positions occupied by piperidine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoate ester.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted triazine derivatives with different functional groups replacing the piperidine moieties.

Scientific Research Applications

METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE involves its interaction with specific molecular targets. The triazine ring and hydrazone linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. The piperidine groups may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE
  • METHYL 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE

Uniqueness

METHYL 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]BENZOATE is unique due to the presence of piperidine groups, which may confer distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C22H29N7O2

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H29N7O2/c1-31-19(30)18-10-8-17(9-11-18)16-23-27-20-24-21(28-12-4-2-5-13-28)26-22(25-20)29-14-6-3-7-15-29/h8-11,16H,2-7,12-15H2,1H3,(H,24,25,26,27)/b23-16+

InChI Key

SZZCGVVVKOLNHG-XQNSMLJCSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4

Origin of Product

United States

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